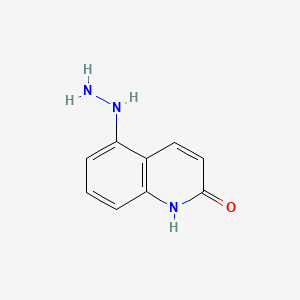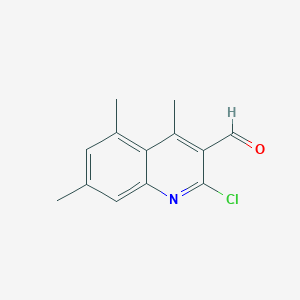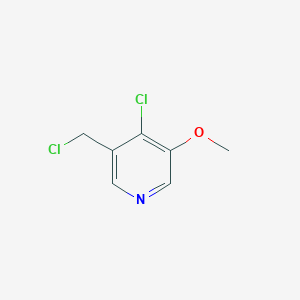
4-Chloro-3-(chloromethyl)-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(chloromethyl)-5-methoxypyridine is an organic compound belonging to the pyridine family It is characterized by the presence of chlorine and methoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(chloromethyl)-5-methoxypyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 3-(chloromethyl)-5-methoxypyridine under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction temperature is carefully monitored to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(chloromethyl)-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azido-3-(chloromethyl)-5-methoxypyridine or 4-thiocyanato-3-(chloromethyl)-5-methoxypyridine can be formed.
Oxidation Products: The major product of oxidation is this compound N-oxide.
Scientific Research Applications
4-Chloro-3-(chloromethyl)-5-methoxypyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(chloromethyl)-5-methoxypyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the target . The exact pathways and molecular targets are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism .
Comparison with Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant properties.
4-Chloro-3,5-dimethylphenol: Used as an antiseptic and preservative.
Comparison: Unlike 4-Chloro-3-methylphenol and 4-Chloro-3,5-dimethylphenol, which are primarily used for their antimicrobial properties, 4-Chloro-3-(chloromethyl)-5-methoxypyridine is more versatile and finds applications in various fields including chemistry, biology, and industry .
Properties
Molecular Formula |
C7H7Cl2NO |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
4-chloro-3-(chloromethyl)-5-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-4-10-3-5(2-8)7(6)9/h3-4H,2H2,1H3 |
InChI Key |
NGLQVRNMCIEMLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


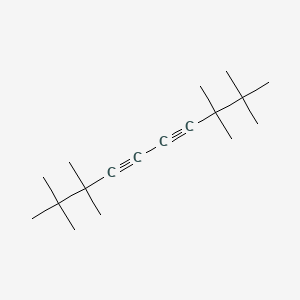
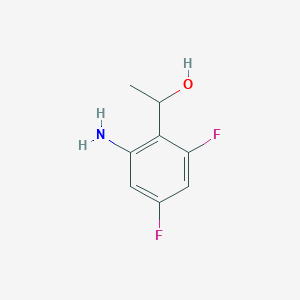


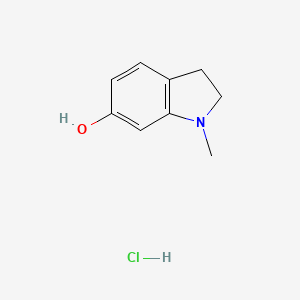


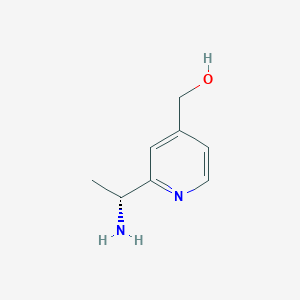

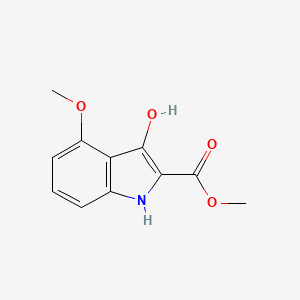
![7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12968754.png)
